5-Methoxy-1-methyl-2-[(methylsulfanyl)methyl]-1H-indole-3-carboxylic acid
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Overview
Description
5-Methoxy-1-methyl-2-[(methylsulfanyl)methyl]-1H-indole-3-carboxylic acid is a synthetic indole derivative. Indole derivatives are significant due to their presence in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-methyl-2-[(methylsulfanyl)methyl]-1H-indole-3-carboxylic acid typically involves the construction of the indole ring system followed by functional group modifications. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with aldehydes or ketones under acidic conditions
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis, followed by purification and functional group modifications using various reagents and catalysts. The reaction conditions are optimized for high yield and purity, often involving the use of palladium-catalyzed cross-coupling reactions .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1-methyl-2-[(methylsulfanyl)methyl]-1H-indole-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical and biological applications .
Scientific Research Applications
5-Methoxy-1-methyl-2-[(methylsulfanyl)methyl]-1H-indole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an anticancer and antimicrobial agent.
Medicine: Investigated for its anti-inflammatory properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Methoxy-1-methyl-2-[(methylsulfanyl)methyl]-1H-indole-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to the desired biological effects. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
5-Methoxy-1-methyl-2-methylsulfanyl-1H-pyrimidin-4-one: Another compound with a methoxy and methylsulfanyl group but a different core structure.
Uniqueness
5-Methoxy-1-methyl-2-[(methylsulfanyl)methyl]-1H-indole-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15NO3S |
---|---|
Molecular Weight |
265.33 g/mol |
IUPAC Name |
5-methoxy-1-methyl-2-(methylsulfanylmethyl)indole-3-carboxylic acid |
InChI |
InChI=1S/C13H15NO3S/c1-14-10-5-4-8(17-2)6-9(10)12(13(15)16)11(14)7-18-3/h4-6H,7H2,1-3H3,(H,15,16) |
InChI Key |
IOKNUWAKJYVHTR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C(=C1CSC)C(=O)O |
Origin of Product |
United States |
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